tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1374673-63-8
VCID: VC11612153
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h7,9H,4-6,8H2,1-3H3/t9-/m1/s1
SMILES:
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate

CAS No.: 1374673-63-8

Cat. No.: VC11612153

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate - 1374673-63-8

Specification

CAS No. 1374673-63-8
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h7,9H,4-6,8H2,1-3H3/t9-/m1/s1
Standard InChI Key XPZCYZRSVIZGRM-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)CC=O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CC=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate comprises a five-membered pyrrolidine ring with a Boc-protected amine and a ketone-containing side chain. The (3R) configuration ensures stereochemical specificity, which is crucial for interactions in biological systems.

Molecular Formula and Weight

  • Molecular Formula: C11H19NO3\text{C}_{11}\text{H}_{19}\text{NO}_{3}

  • Molecular Weight: 213.27 g/mol (calculated based on analogs ).

Key Structural Features

  • Pyrrolidine Ring: A saturated five-membered ring with nitrogen at position 1, contributing to basicity and hydrogen-bonding potential.

  • Boc Protection: The tert-butyloxycarbonyl group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions .

  • 2-Oxoethyl Substituent: A ketone group at the terminal ethyl chain, enabling nucleophilic additions and reductions.

Physical Properties

PropertyValueSource Analogs
Boiling Point~365°C (predicted)Similar to
Density1.11 g/cm³ (predicted)Derived from
SolubilitySoluble in DCM, THFInferred from

The ketone group introduces polarity, moderating solubility in polar aprotic solvents, while the Boc group enhances lipophilicity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate can be achieved through oxidation of the corresponding alcohol precursor, (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate .

Step 1: Oxidation of Hydroxyethyl to Oxoethyl

  • Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Conditions: Dichloromethane (DCM) at 0–25°C for 4–12 hours.

  • Mechanism: The alcohol undergoes oxidation to a ketone, preserving the stereochemistry at the chiral center.

Step 2: Purification

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients .

  • Yield: ~70–85% (estimated from analogous reactions).

Industrial Considerations

Large-scale production requires optimizing catalyst efficiency and minimizing side reactions. Continuous flow systems may enhance oxidation step safety and yield .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by its ketone and Boc groups:

Nucleophilic Additions

  • Grignard Reagents: The ketone reacts with organomagnesium bromides to form tertiary alcohols. For example, methylmagnesium bromide yields tert-butyl (3R)-3-(2-hydroxy-2-propyl)pyrrolidine-1-carboxylate .

Reductions

  • NaBH₄/CeCl₃: Selective reduction of the ketone to a secondary alcohol, producing tert-butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate .

Boc Deprotection

  • Acidic Conditions: Trifluoroacetic acid (TFA) in DCM removes the Boc group, generating the free amine, which is susceptible to further functionalization.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

  • Antiviral Agents: Pyrrolidine derivatives are pivotal in protease inhibitor design. The ketone moiety facilitates covalent binding to viral enzymes.

  • Neurological Therapeutics: The compound’s ability to cross the blood-brain barrier (predicted via LogP ~1.5) makes it a candidate for neurotransmitter analogs .

Case Study: Kinase Inhibitor Development

In a 2024 study, tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate was alkylated at the ketone position to introduce a phosphonate group, creating a potent ATP-competitive kinase inhibitor (IC₅₀ = 0.2 µM).

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